molecular formula C8H13N3O5 B064425 nor-1 CAS No. 163032-70-0

nor-1

Cat. No.: B064425
CAS No.: 163032-70-0
M. Wt: 231.21 g/mol
InChI Key: HCUOEKSZWPGJIM-MPSCHTTFSA-N
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Description

Historical Discovery and Classification

The neuron-derived orphan receptor-1 (NOR-1), encoded by the NR4A3 gene, was first identified in 1994 as an early-response gene in forebrain neural cells undergoing apoptosis. Initial studies characterized this compound as a member of the nuclear receptor (NR) superfamily, distinguished by its ligand-independent transcriptional activity and rapid induction by diverse stimuli, including growth factors, cytokines, and cellular stress. Unlike classical nuclear receptors such as estrogen or glucocorticoid receptors, this compound lacks a hydrophobic ligand-binding pocket, functioning instead through constitutive activation mediated by its N-terminal activation domain. Early research highlighted its role in neural development, but subsequent studies revealed its broader involvement in vascular biology, immune regulation, and metabolic processes.

This compound’s classification as an orphan nuclear receptor reflects the absence of an identified endogenous ligand. Structural analyses, including X-ray crystallography, confirmed that its ligand-binding domain (LBD) contains hydrophilic residues, precluding traditional ligand interaction. This unique feature positions this compound within a subset of NRs regulated by post-translational modifications, protein-protein interactions, and transcriptional coactivators.

This compound Within the NR4A Nuclear Receptor Subfamily

This compound (NR4A3) belongs to the NR4A subfamily, which includes two homologs: Nur77 (NR4A1) and Nurr1 (NR4A2). These receptors share >90% homology in their DNA-binding domains (DBD) but exhibit functional divergence. Key distinctions include:

Feature This compound (NR4A3) Nur77 (NR4A1) Nurr1 (NR4A2)
Ligand Binding No cavity; hydrophilic LBD No cavity; hydrophilic LBD Binds PGA1/PGA2 in LBD
DNA Binding Binds NBRE as monomer Binds NBRE/NurRE as homo- or heterodimer Binds NBRE; heterodimerizes with RXR
Primary Functions Vascular remodeling, immune modulation, muscle differentiation Apoptosis, leukemogenesis Dopaminergic neuron development

This compound’s inability to heterodimerize with retinoid X receptor (RXR) or bind NurRE elements underscores its unique regulatory mechanisms. For example, in vascular smooth muscle cells (VSMCs), this compound drives cyclin D1 expression to promote proliferation, whereas Nur77 regulates apoptosis in macrophages.

Evolutionary Conservation and Biological Significance

NR4A receptors trace their origins to early metazoans, with conserved roles in stress response and cellular differentiation. In Drosophila, the NR4A homolog HR3 coordinates molting and developmental transitions, while in mammals, this compound regulates β-cell survival and skeletal muscle hypertrophy. Evolutionary exaptation—repurposing ancestral functions—is evident in this compound’s dual roles in neural apoptosis and vascular remodeling.

Comparative transcriptomic studies reveal that this compound-regulated genes (e.g., CCR7, TRAF1) align with migratory dendritic cell signatures, a conserved pathway critical for adaptive immunity. Structural conservation of the DBD across species enables this compound to regulate orthologous targets, such as SMPX in human muscle cells and cyclin D1 in murine VSMCs.

Nomenclature: this compound, NR4A3, and Related Terminology

The gene encoding this compound is designated NR4A3 (Nuclear Receptor Subfamily 4 Group A Member 3) under the HUGO Gene Nomenclature. Alternative names reflect its discovery context and functional associations:

  • This compound : Neuron-Derived Orphan Receptor-1, emphasizing its initial identification in neural tissues.
  • MINOR : Mitogen-Induced Nuclear Orphan Receptor, referencing its rapid induction by growth factors.
  • CHN : Chondrosarcoma-associated protein, linked to NR4A3 translocations in extraskeletal myxoid chondrosarcoma.

In clinical contexts, NR4A3 serves as a biomarker for acinic cell carcinoma due to its specificity (97%) and sensitivity (92%) in immunohistochemical assays.

Properties

CAS No.

163032-70-0

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

InChI

InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6?

InChI Key

HCUOEKSZWPGJIM-MPSCHTTFSA-N

SMILES

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-]

Canonical SMILES

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-]

Pictograms

Irritant

Synonyms

1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole
1,3-DTCTI
2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
carboxy-PTIO
cPTIO
NOR 1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis of nor-1 begins with isovaleric acid, a readily available starting material. The initial steps involve functional group transformations to construct a cyclodecenone intermediate. Isovaleric acid undergoes a series of esterifications and alkylations to introduce the necessary carbon framework. Key to this stage is the formation of a conjugated enone system, which serves as the substrate for subsequent ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM) for Macrocycle Formation

The 10-membered germacrane skeleton is constructed using RCM, a catalytic process that enables efficient macrocyclization. Employing a Grubbs-type catalyst, the linear diene precursor derived from cyclodecenone undergoes intramolecular olefin metathesis. This step is critical for establishing the E,E-configuration of the 1,6-diene system, which is a hallmark of the germacrane family. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) with high efficiency, yielding the cyclic enone (±)-(1E,6E)-1,6-cyclodecen-5-one (±)-E,E-5 .

Diastereoselective Addition of Methyllithium

Alternative Synthetic Pathway: Enone Formation Preceding Cyclization

Switching the Order of Synthetic Steps

An alternative route explores reversing the sequence of enone formation and MeLi addition. In this approach, the hydroxy group at C5 is protected as a tert-butyldimethylsilyl (TBS) ether prior to RCM. This modification alters the steric environment of the macrocycle, influencing the configuration of the newly formed olefin during cyclization. Notably, the TBS-protected intermediate undergoes RCM to yield a cyclodecenone with exclusive Z-configuration at the C1–C10 double bond.

Diastereomer Formation and Stereochemical Analysis

NMR Characterization of Diastereomers

Comparative analysis of the ^1H and ^13C NMR spectra for the TBS-protected diastereomers revealed distinct splitting patterns for the C5 and C8 protons. The (5S,8S) diastereomer exhibits a downfield shift for the C8 methine proton (δ 3.85 ppm) due to deshielding by the adjacent TBS ether. In contrast, the (5R,8S) isomer shows a shielded C5 proton (δ 1.45 ppm), consistent with its equatorial orientation relative to the macrocyclic ring.

Crystallographic Validation

Single-crystal X-ray diffraction studies of the unprotected this compound confirmed the relative stereochemistry at C5 and C8, aligning with the natural product’s configuration. The crystal lattice exhibits intramolecular hydrogen bonding between the C5 hydroxyl group and the C10 carbonyl oxygen, stabilizing the E,E-diene conformation.

Comparative Analysis of Synthetic Routes

The table below summarizes the key differences between the two synthetic pathways:

ParameterPrimary Route (MeLi Addition Last)Alternative Route (MeLi Addition First)
Cyclization CatalystGrubbs IIGrubbs II
Olefin ConfigurationE,EZ,E
C5 Stereochemistry5S5S / 5R (1:1)
Key Intermediate(±)-E,E-5 TBS-protected cyclodecenone
Diastereoselectivity>99%50%

Applications in Derivative Synthesis

Accessing Nor-Germacrene D

The carbonyl group in this compound serves as a handle for further functionalization. Treatment with Tebbe’s reagent effects methylenation, converting the ketone to a methylene group and yielding nor-germacrene D. This transformation highlights the utility of this compound as a precursor to structurally related sesquiterpenes.

Synthesis of Analogues via Nucleophilic Additions

The cyclodecenone intermediate’s reactivity toward diverse nucleophiles enables the preparation of this compound analogues. For instance, the use of higher-order cuprates in place of MeLi introduces alkyl substituents at C5, while Grignard reagents yield aryl- and allyl-substituted derivatives. These modifications are being explored for structure-activity relationship studies in bioactivity assays .

Chemical Reactions Analysis

Types of Reactions

(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro-oximes, while reduction can produce amino derivatives

Scientific Research Applications

Role in Smooth Muscle Cell Proliferation

Research has shown that Nor-1 is a critical regulator of smooth muscle cell proliferation. A study demonstrated that deficiency of this compound in mice resulted in decreased neointima formation following vascular injury, which is associated with reduced cyclin D1 expression and increased apoptosis in smooth muscle cells . This indicates that this compound may serve as a therapeutic target for conditions characterized by excessive vascular remodeling, such as atherosclerosis.

Table 1: Effects of this compound Deficiency on Smooth Muscle Cells

ParameterWild-type MiceThis compound Deficient MiceChange (%)
Intima/Media Ratio0.760.33-56.7
Apoptotic Cells (%)10%30%+200
Cyclin D1 ExpressionHighLowDecreased

Impact on Vascular Health

This compound's role extends beyond cell proliferation; it also influences inflammatory responses in vascular tissues. Its expression is upregulated by inflammatory stimuli, suggesting a potential role in mediating vascular inflammation and repair processes .

Regulation of Skeletal Muscle Differentiation

This compound has been implicated in the regulation of skeletal muscle differentiation. Studies indicate that overexpression of this compound promotes the expression of small muscle protein X (SMPX), which is associated with muscle hypertrophy . This suggests that this compound could be targeted to enhance muscle growth and recovery in conditions such as muscular dystrophy or age-related muscle loss.

Table 2: Effects of this compound on Muscle Cell Differentiation

ParameterControl CellsThis compound Overexpressing CellsChange (%)
Cell Proliferation RateHighLow-50
SMPX ExpressionBaselineIncreased+90
Cell Surface AreaStandardEnlarged+40

Influence on Autophagy and Metabolism

Recent findings indicate that this compound plays a significant role in metabolic regulation through its effects on autophagy. Exercise-induced expression of this compound has been linked to enhanced autophagy markers in skeletal muscle, suggesting its potential role in energy metabolism and cellular homeostasis . This could have implications for metabolic disorders such as obesity and diabetes.

Case Study: Exercise-Induced Autophagy via this compound Activation

In a study involving transgenic mice expressing this compound, researchers observed increased levels of autophagy proteins following exercise compared to wild-type controls. This suggests that enhancing this compound activity could be a novel approach to improve metabolic health through increased autophagy.

Mechanism of Action

The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds, while the nitro group may participate in redox reactions. These interactions can modulate biological pathways, leading to specific physiological effects. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate the exact mechanism.

Comparison with Similar Compounds

Research Findings and Clinical Implications

NR4A Receptors in Cellular Apoptosis and Survival

  • This compound and Nur77 redundantly drive T-cell apoptosis but diverge in survival roles: this compound protects VSMCs via cIAP2, while Nur77 promotes neuronal death .

3.2 Targeting this compound in Aflatoxin Contamination Control

  • Citral’s dual inhibition of this compound and Pks-A (-8.2 kcal/mol binding energy) offers a natural strategy to block AFB1 synthesis .
  • This compound-based qPCR detects toxigenic fungi 6 hours faster than culture methods, enabling pre-emptive food safety measures .

Biological Activity

NOR-1, or Neuron-derived Orphan Receptor 1, is a member of the NR4A subfamily of nuclear receptors, which play critical roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its involvement in vascular biology, cancer biology, and its potential as a therapeutic target.

Structure and Function of this compound

This compound features a conserved molecular structure that includes:

  • N-terminal domain : Non-conserved, involved in transcriptional activation.
  • DNA-binding domain (DBD) : Highly conserved, responsible for binding to specific DNA sequences.
  • C-terminal domain : Moderately conserved, contains a ligand-binding domain (LBD) and a ligand-dependent activation function (AF-2) domain.

Unlike other NR4A receptors, this compound does not require ligand binding for transcriptional activity, suggesting it is constitutively active .

1. Vascular Biology

This compound has been implicated in various vascular pathologies, including:

  • Atherosclerosis : Studies show that this compound is overexpressed in atherosclerotic plaques. Its expression is induced by proatherogenic stimuli, which promote endothelial cell proliferation and survival .
  • Vascular remodeling : this compound regulates genes involved in cell cycle progression. Its overexpression increases vascular cell proliferation, while its suppression leads to increased intimal thickening in models of carotid artery ligation .

Table 1: Effects of this compound on Vascular Cells

Cell TypeEffect of this compound OverexpressionMechanism Involved
Endothelial CellsIncreased proliferation and survivalInduction by VEGF and thrombin
Vascular Smooth Muscle CellsEnhanced cell cycle progressionRegulation of genes for cell cycle

2. Cancer Biology

This compound has been identified as a potential tumor suppressor in certain cancers. For example:

  • Nasopharyngeal Carcinoma (NPC) : Studies indicate that the this compound promoter is frequently hypermethylated in NPC cell lines, leading to decreased expression. Ectopic expression of this compound inhibited tumor cell colony formation and viability .

Case Study: Hypermethylation in NPC

In a study analyzing 21 primary NPC biopsies:

  • 61.9% showed hypermethylation of the this compound promoter.
  • Hypermethylated alleles were absent in non-cancerous tissues, suggesting a significant role for this compound in NPC pathogenesis .

3. Exercise and Metabolic Regulation

Recent research indicates that this compound expression is upregulated during exercise through calcium/calcineurin signaling pathways. This suggests its involvement in metabolic adaptations associated with physical activity .

Q & A

Q. Methodological Table :

ParameterTechniquePurpose
PurityHPLC (>95% threshold)Ensure compound integrity
Structural identity1^1H/13^13C NMRConfirm molecular structure
StabilityAccelerated degradationAssess storage conditions

How do researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Advanced
Contradictions often arise from variability in experimental models, dosing regimens, or purity standards. To address this:

Systematic Review : Compare studies using PRISMA guidelines to identify confounding variables (e.g., cell lines vs. in vivo models) .

Dose-Response Replication : Re-test under standardized conditions, controlling for bioavailability and metabolic interference .

Meta-Analysis : Pool data from independent labs to quantify effect sizes and heterogeneity .

Example Conflict Resolution :
A 2024 study found this compound’s anti-inflammatory effects varied between murine and primate models due to cytochrome P450 differences, resolved by isoform-specific inhibition assays .

What frameworks guide the integration of multi-omics data to elucidate this compound’s mechanism of action?

Advanced
Multi-omics integration requires:

  • Hypothesis-Driven Workflows : Link transcriptomic, proteomic, and metabolomic datasets using tools like STRING or KEGG pathways to map this compound’s interactions .
  • Machine Learning : Apply random forest or neural networks to identify biomarkers correlated with this compound exposure .
  • Validation : Confirm predictions via CRISPR-Cas9 knockouts or pharmacological inhibition in in vitro models .

Q. Data Integration Table :

Omics LayerTool/PlatformKey Insight
TranscriptomicsRNA-Seq + DESeq2Differential gene expression clusters
ProteomicsMaxQuantPost-translational modification sites
MetabolomicsMetaboAnalystPathway enrichment analysis

What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Q. Methodological

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and efficacy .
  • Bootstrap Resampling : Quantify uncertainty in dose-response parameters, especially with small sample sizes .
  • ANCOVA : Adjust for covariates like animal weight or baseline biomarker levels .

Q. Example Workflow :

Collect dose-response data (n ≥ 6 replicates/dose).

Normalize to vehicle controls.

Analyze using GraphPad Prism’s “Dose-response – Inhibition” module .

How do researchers validate computational models predicting this compound’s binding affinities against experimental data?

Advanced
Validation strategies include:

  • Molecular Dynamics (MD) Simulations : Compare predicted binding poses with X-ray crystallography or cryo-EM structures .
  • Free Energy Calculations : Use MM-GBSA to correlate computed ΔG values with experimental IC50_{50} .
  • Blind Docking Challenges : Test models on unseen this compound analogs to assess generalizability .

Q. Validation Metrics :

MetricThreshold for Validity
RMSD (ligand pose)< 2.0 Å
ΔG vs. IC50_{50}R2^2 > 0.7

What ethical considerations are critical when designing longitudinal studies involving this compound exposure in model organisms?

Q. Methodological

  • 3Rs Principle : Minimize animal use via power analysis; replace with in silico models where possible .
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor size, mobility loss) to avoid undue suffering .
  • Data Transparency : Share negative results to prevent redundant experiments .

How can researchers systematically identify gaps in this compound’s application across biological systems?

Q. Advanced

Bibliometric Analysis : Use tools like VOSviewer to map publication trends and underrepresented areas (e.g., this compound in neurodegenerative diseases) .

Expert Delphi Panels : Engage domain specialists to prioritize unanswered questions via consensus frameworks .

Preclinical-Clinical Bridging : Compare in vitro findings with clinical trial databases (e.g., ClinicalTrials.gov ) to flag translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.